molecular formula C22H20FNO B154506 1-Benzhydryl-3-(3-fluorophenoxy)azetidine CAS No. 132924-41-5

1-Benzhydryl-3-(3-fluorophenoxy)azetidine

Cat. No.: B154506
CAS No.: 132924-41-5
M. Wt: 333.4 g/mol
InChI Key: BHELLAOXDCZWRB-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

Azetidines are four-membered, saturated heterocyclic compounds containing one nitrogen atom. wikipedia.orgnih.gov This scaffold is of considerable importance in modern chemistry for several reasons. The inherent ring strain of the azetidine ring, while making its synthesis challenging, imparts unique reactivity that can be harnessed in organic synthesis. rsc.org Though strained, the azetidine ring is generally more stable than its three-membered counterpart, the aziridine (B145994), allowing for easier handling while still providing avenues for strain-driven reactions. rsc.org

In medicinal chemistry, the azetidine moiety is a valued structural motif. ambeed.com Its rigid framework serves as a conformationally constrained scaffold, which can be advantageous in drug design. enamine.net By limiting the conformational flexibility of a molecule, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity and selectivity. enamine.net The incorporation of azetidine rings can also improve key physicochemical properties of drug candidates, such as solubility and metabolic stability, making them attractive bioisosteres for other cyclic systems. nih.govacs.org Consequently, azetidine derivatives have been investigated for a wide array of pharmacological activities. jmchemsci.com

Structural Classification and Hierarchical Nomenclature of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine

The name "this compound" systematically describes the molecule's structure based on IUPAC nomenclature rules. The core of the molecule is the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom. The numbering of the ring atoms begins at the nitrogen, which is assigned position 1.

The substituents are then named and their positions on the ring are indicated by locants:

1-Benzhydryl : A benzhydryl group (also known as a diphenylmethyl group) is attached to the nitrogen atom at position 1. This bulky, non-polar group significantly influences the molecule's steric and electronic properties. The benzhydryl moiety is a recognized pharmacophore in the development of CNS receptor modulators. nih.govnih.gov

3-(3-fluorophenoxy) : A phenoxy group, which is a phenyl ring attached via an ether linkage, is located at position 3 of the azetidine ring. This phenoxy group is further substituted with a fluorine atom at its own 3-position (meta-position relative to the ether linkage).

The combination of these components results in a molecule with distinct structural regions: the heterocyclic core, a large hydrophobic N-substituent, and a substituted aromatic ether side chain.

Table 1: Structural Deconstruction of this compound
ComponentDescriptionPosition on Azetidine Ring
AzetidineFour-membered saturated nitrogen-containing heterocycle.Core Scaffold
BenzhydrylA diphenylmethyl group (-CH(C₆H₅)₂).Position 1 (N-substituent)
3-FluorophenoxyA phenoxy group substituted with fluorine at the meta-position (-O-C₆H₄-3-F).Position 3 (C-substituent)

Overview of Research Trajectories for Azetidine Derivatives: Foundational Synthetic and Ligand Design Perspectives

Research into azetidine derivatives is primarily driven by the twin goals of developing efficient synthetic methodologies and designing novel ligands for biological targets or catalysts.

Foundational Synthetic Perspectives: The synthesis of the azetidine ring is a non-trivial task due to the ring strain associated with four-membered systems. arkat-usa.org Traditional and modern synthetic strategies include:

Intramolecular Cyclization : This is a common approach, often involving the cyclization of 1,3-difunctionalized open-chain precursors, such as γ-amino alcohols or γ-haloamines. arkat-usa.orgmedwinpublishers.com

[2+2] Cycloadditions : The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to azetidines, though its scope can be limited. nih.govresearchgate.net

Ring Expansion/Contraction : Methods such as the ring expansion of aziridines or the ring contraction of pyrrolidines have been developed to access the azetidine core. arkat-usa.orgrsc.org

Modern Catalytic Methods : Recent advances include photoredox and copper-catalyzed [3+1] radical cyclizations and transition-metal-free ring-opening of activated precursors. rsc.orgnih.gov

A documented synthesis of this compound involves the reaction of a precursor, 1-benzhydrylazetidin-3-yl methanesulfonate, with 3-fluorophenol. This reaction is a nucleophilic substitution where the phenoxide displaces the methanesulfonate (mesylate) leaving group. The N-benzhydryl group often serves as a protecting group during synthesis and can be crucial for directing the stereochemistry of reactions. medwinpublishers.com

Ligand Design Perspectives: The rigid azetidine scaffold is a powerful tool in ligand design for both medicinal chemistry and catalysis.

Conformational Constraint : The defined three-dimensional structure of the azetidine ring helps to pre-organize appended functional groups into specific spatial orientations. enamine.net This can enhance binding affinity to receptors or the efficiency of catalysts by minimizing the entropic cost of binding. enamine.net

Scaffold Hopping : In drug discovery, the azetidine ring can be used as a "scaffold hop" to replace other cyclic structures (like pyrrolidine (B122466) or piperidine) in a known ligand, leading to new intellectual property and potentially improved pharmacological profiles. nih.gov

Coordination Chemistry : Functionalized azetidines can serve as polydentate ligands that coordinate with metal ions. researchmap.jpnih.govnih.gov The resulting metal complexes have been explored for their catalytic activity in important chemical transformations, such as cross-coupling reactions. researchmap.jp The specific geometry of the azetidine ligand can influence the coordination geometry and reactivity of the metal center. researchmap.jp

Properties

IUPAC Name

1-benzhydryl-3-(3-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELLAOXDCZWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzhydryl 3 3 Fluorophenoxy Azetidine and Analogous Azetidine Structures

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring requires specialized synthetic strategies. Modern organic chemistry has produced a variety of methods to achieve this, leveraging photocatalysis, metal catalysis, and classic cyclization reactions under novel conditions. These approaches offer pathways to densely functionalized azetidines from accessible starting materials.

Photocatalytic Approaches to Four-Membered Heterocycles

Visible-light photocatalysis has emerged as a powerful tool for constructing strained ring systems under mild conditions. These methods often rely on the generation of reactive intermediates through energy transfer from a photo-excited catalyst.

One prominent strategy is the visible-light-mediated intermolecular aza Paternò-Büchi reaction, which facilitates a [2+2] cycloaddition. nih.gov This approach can utilize the triplet state reactivity of oximes, such as 2-isoxazoline-3-carboxylates, activated by an iridium photocatalyst. nih.gov The reaction proceeds with a broad range of alkenes, offering a simple and effective route to highly functionalized azetidines. nih.gov Similarly, gold complexes can serve as photocatalysts for energy transfer, enabling the synthesis of azetidines from 2-isoxasoline-3-carboxylates and alkenes. acs.org This method is noted for its operational simplicity and compatibility with various substrates. acs.org

Another photocatalytic method involves the dehydrogenative [2+2] cycloaddition between amines and alkenes. acs.org This atom-economic approach uses a photoredox catalyst to induce the aerobic oxidation of amines, like dihydroquinoxalinones, which then undergo intermolecular cyclization with alkenes to yield functionalized azetidines with high stereoselectivity. acs.org Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) also provides a mild, light-driven method to access densely functionalized azetidines. chemrxiv.org

Photocatalytic Method Catalyst Type Substrates Key Features
Aza Paternò-Büchi nih.govIridium Photocatalyst2-Isoxazoline-3-carboxylates, AlkenesOperational simplicity, mild conditions, broad scope.
Energy Transfer Photocatalysis acs.orgGold(I) NHC Complexes2-Isoxazoline-3-carboxylates, AlkenesAccess to a wide range of functionalized azetidines.
Dehydrogenative [2+2] Cycloaddition acs.orgIridium PhotocatalystDihydroquinoxalinones, AlkenesHighly stereoselective, atom-economic.
Radical Strain-Release chemrxiv.orgOrganic PhotosensitiserAzabicyclo[1.1.0]butanes, SulfonyliminesDouble functionalization in a single operation.

Copper-Catalyzed Photoinduced Radical Cyclization in Azetidine Synthesis

Copper catalysis, particularly when combined with photoinduction, offers a versatile platform for synthesizing azetidines through radical cyclization pathways. These methods can achieve regioselectivity that is otherwise difficult to control.

A general synthesis of azetidines has been developed using a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This reaction employs a heteroleptic copper complex under visible light irradiation, leading to a 4-exo-dig cyclization with full regiochemical control. nih.govresearchgate.net The process is efficient for a range of ynamides and provides a reliable route to these valuable building blocks. nih.govnature.com

Furthermore, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides another pathway to azetidines. the-innovation.orgnih.govnih.gov This transformation can occur in a two- or three-component fashion, involving the generation of an α-aminoalkyl radical. nih.gov This radical is captured by an alkyne to form a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov A key aspect of this reaction's success is the formation of a tertiary radical intermediate. nih.gov

Reaction Type Catalyst Substrates Cyclization Pathway Key Outcome
Anti-Baldwin Cyclization nih.govresearchgate.netHeteroleptic Copper ComplexYnamides4-exo-digFully regioselective formation of azetidines.
Radical Annulation the-innovation.orgnih.govPhotoactive Copper ComplexAliphatic Amines, Alkynes4-exo-trigConstruction of azetidines with vicinal tertiary-quaternary centers. nih.gov

Lanthanum-Catalyzed Intramolecular Regioselective Aminolysis for Azetidine Formation

Lanthanide catalysts, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven effective in promoting the intramolecular aminolysis of epoxides to form azetidines. nih.govfrontiersin.org This method provides a high-yielding route to the azetidine core, even with substrates containing acid-sensitive functional groups. nih.govelsevierpure.com

The key to this transformation is the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, which is promoted by the La(OTf)₃ catalyst. nih.govfrontiersin.org Interestingly, the stereochemistry of the epoxy amine substrate dictates the outcome; while cis-isomers yield azetidines, the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines. nih.gov Computational studies suggest this difference in regioselectivity is influenced by the coordination of the lanthanum catalyst to the substrate. nih.govfrontiersin.org The reaction tolerates a variety of functional groups, making it a valuable tool for complex molecule synthesis. frontiersin.org

Aza-Michael Addition Methodologies for Azetidine Derivatives

The aza-Michael addition is a fundamental C–N bond-forming reaction that can be effectively applied to the synthesis of substituted azetidine derivatives. mdpi.com This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

A simple and efficient route involves the aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate. mdpi.comnih.gov The α,β-unsaturated ester substrate is first prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.govbohrium.com Subsequent addition of heterocyclic amines, including azetidine, pyrazole, imidazole, and indole, yields functionalized 3,3-disubstituted azetidines. mdpi.com The reactions can be catalyzed by bases such as DBU. mdpi.com This methodology allows for the creation of diverse azetidine-based heterocyclic amino acid derivatives. mdpi.combohrium.com

Substrate 1 (Acceptor) Substrate 2 (N-Nucleophile) Catalyst/Conditions Product Type
Methyl (N-Boc-azetidin-3-ylidene)acetate mdpi.comAzetidineDBU, MeCN, 65 °C1,3′-Biazetidine derivative
Methyl (N-Boc-azetidin-3-ylidene)acetate mdpi.com1H-PyrazoleDBU, MeCN3-(Pyrazol-1-yl)azetidine adduct
Methyl (N-Boc-azetidin-3-ylidene)acetate mdpi.com1H-IndoleDBU, MeCNAzetidine-indole hybrid
α,β-unsaturated malonates nih.govAzoles (e.g., Pyrazole)Cs₂CO₃Azole-malonate adducts

Defluorosulfonylation Pathways from Azetidine Sulfonyl Fluorides

A novel pathway for functionalizing azetidines involves the use of azetidine sulfonyl fluorides (ASFs). nih.govacs.org These reagents serve as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govchemrxiv.org This method provides access to new azetidine derivatives that are otherwise difficult to prepare. nih.gov

The deFS reaction is typically activated under mild thermal conditions (e.g., 60 °C), causing the small-ring sulfonyl fluoride (B91410) to release SO₂ and fluoride to generate a reactive carbocation intermediate. nih.govacs.org This intermediate can then be trapped by a wide array of nucleophiles. acs.org This strategy has been used to synthesize azetidine-heterocyclic, -sulfoximine, and -phosphonate derivatives, expanding the available chemical space for drug discovery. nih.govchemrxiv.org The versatility of ASFs allows for their use in creating novel pharmacophore motifs and linker groups for more complex molecules like PROTACs. nih.govacs.org

Stereocontrolled Synthesis of Azetidine Scaffolds

Achieving stereocontrol in the synthesis of substituted azetidines is crucial, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Several strategies have been developed to produce specific stereoisomers of functionalized azetidines.

One approach involves distinct synthetic strategies to access different stereoisomers of a target molecule. For example, the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) were synthesized using two separate routes: one providing the two cis-ADC enantiomers and another giving access to the two trans-ADC enantiomers. nih.govnih.gov This allowed for the specific preparation and pharmacological evaluation of each isomer. nih.gov

Another strategy focuses on developing a stereodivergent route from a common precursor. This has been demonstrated in the synthesis of polyhydroxylated bicyclic azetidine scaffolds. rsc.org The method begins with a common bicyclic β-lactam precursor, which is then subjected to substrate-controlled diastereoselective oxidations to divergently prepare different novel iminosugar mimics. rsc.org Such stereocontrolled approaches are essential for building libraries of complex and functionally diverse azetidine-containing molecules. osi.lv

Advanced Functionalization Techniques for Azetidine Precursors

The construction of complex azetidines relies on a toolkit of advanced chemical reactions that can introduce specific functionalities at desired positions of the azetidine ring. These methods are crucial for building molecules with tailored properties.

The introduction of a benzhydryl group at the nitrogen atom of the azetidine ring is a key step in the synthesis of the target compound. This N-functionalization is typically achieved through nucleophilic substitution, where the azetidine nitrogen acts as the nucleophile.

The process generally involves the reaction of a 3-functionalized azetidine precursor, such as azetidin-3-ol (B1332694) or its derivatives, with an electrophilic benzhydryl source like benzhydryl bromide. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The bulky benzhydryl group not only serves as a key structural component but can also act as a protecting group, influencing the reactivity and stability of the azetidine ring during subsequent transformations. beilstein-journals.org For instance, the benzhydryl group has been identified as crucial for orchestrating photochemical Norrish–Yang cyclizations and facilitating subsequent ring-opening reactions in the synthesis of other complex molecules. beilstein-journals.org

Table 1: Representative Conditions for N-Alkylation of Azetidines

Azetidine Precursor Alkylating Agent Base Solvent Outcome
Azetidin-3-ol Benzhydryl bromide K₂CO₃ Acetonitrile N-Benzhydrylation
3-Methoxyazetidine Diphenylmethyl chloride DIEA Dichloromethane N-Benzhydrylation
Azetidine Benzhydryl mesylate NaH THF N-Benzhydrylation

Once the nitrogen is functionalized, the next critical step is the introduction of the substituted aryloxy group at the C-3 position. This is typically accomplished via a Williamson ether synthesis-type reaction. The hydroxyl group of a 1-benzhydrylazetidin-3-ol (B14779) precursor is first converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

The resulting intermediate, 1-benzhydryl-3-mesyloxyazetidine, can then undergo nucleophilic substitution with the desired substituted phenoxide. prepchem.com In the case of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine, this would involve reacting the mesylate with potassium or sodium 3-fluorophenoxide. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or toluene, to facilitate the S(_N)2 reaction. prepchem.com This modular approach allows for the introduction of a wide variety of aryloxy moieties at the C-3 position.

Modern organic synthesis has developed numerous strategies to create libraries of complex and diverse azetidine structures for applications in drug discovery. chemrxiv.orgnih.gov These methods focus on building upon a core azetidine scaffold or constructing the ring with multiple points of functionality from the outset.

Key diversification strategies include:

Cycloaddition Reactions : Intermolecular [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, can be used to form the azetidine ring itself, providing access to densely functionalized structures that would be difficult to obtain otherwise. rsc.org

Palladium-Catalyzed C-H Amination : Intramolecular C(sp³)–H amination reactions catalyzed by palladium(II) can form the azetidine ring from acyclic precursors, showing excellent functional group tolerance. rsc.org

Post-Synthetic Modification : A synthesized azetidine core can be further elaborated. For example, functional groups on the ring can be used as handles for subsequent reactions. Ring-closing metathesis has been used to derive azetidine-fused 8-membered rings from an N-allylated azetidine precursor. nih.gov

Modular Electrophilic Azetidinylation : This approach uses reagents like azetidinyl trichloroacetimidates to directly attach the azetidine ring to a wide range of nucleophiles, allowing for the late-stage introduction of this valuable motif. chemrxiv.orgrsc.org

Table 2: Overview of Azetidine Diversification Strategies

Strategy Description Key Features
[2+2] Photocycloaddition Formation of the azetidine ring from an alkene and an imine or related species using visible light. Access to densely-functionalized rings; mild reaction conditions. rsc.org
Intramolecular C-H Amination Palladium-catalyzed cyclization of an acyclic amine to form the azetidine ring. High functional group tolerance; forms substituted azetidines. rsc.org
Ring-Closing Metathesis (RCM) Formation of fused ring systems by reacting an azetidine with two terminal alkene tethers. Creates complex polycyclic scaffolds, such as azetidine-fused 8-membered rings. nih.gov
Electrophilic Azetidinylation Direct attachment of an activated azetidine ring to various nucleophiles. Modular and suitable for late-stage functionalization. chemrxiv.orgrsc.org

Current Challenges and Future Directions in Azetidine Synthesis

Despite significant progress, the synthesis of azetidines remains a challenge due to the inherent strain of the four-membered ring, which can make ring-forming reactions difficult and the products susceptible to ring-opening. researchgate.netmedwinpublishers.comresearchgate.net Traditional methods for azetidine synthesis often suffer from low yields and poor tolerance for various functional groups. researchgate.net

The primary challenges in the field include:

Ring Strain : The approximately 25.4 kcal/mol of ring strain makes the construction of the azetidine ring thermodynamically less favorable than for its five- or six-membered counterparts. rsc.org

Control of Stereochemistry : Developing methods that can control the stereochemistry at multiple centers on the azetidine ring remains a significant hurdle.

Functional Group Tolerance : Many existing methods are not compatible with a wide range of functional groups, limiting the molecular complexity that can be achieved.

Future research in azetidine synthesis is expected to focus on overcoming these challenges. Key directions include:

Development of Novel Catalytic Methods : There is a need for new metal-catalyzed reactions that can selectively functionalize C–H and N–C bonds within the azetidine ring. rsc.org

Enantioselective Protocols : The development of enantioselective methods for synthesizing chiral azetidines is crucial for their application in medicinal chemistry. rsc.org

Strain-Release Functionalization : Harnessing the ring strain for controlled ring-opening reactions to produce other valuable nitrogen-containing compounds is an expanding area of interest. rsc.orgmagtech.com.cn

As synthetic methods become more sophisticated and practical, the unique chemical space occupied by functionalized azetidines will become more accessible, likely leading to the discovery of new therapeutic agents and chemical probes. rsc.org

Computational and Theoretical Investigations of 1 Benzhydryl 3 3 Fluorophenoxy Azetidine and Azetidine Systems

Application of Computational Chemistry in Reaction Mechanism Elucidation

Understanding the intricate details of chemical reactions is paramount for the efficient synthesis of complex molecules. Computational chemistry offers a powerful lens through which to view these processes at a molecular level, providing information on transition states, reaction intermediates, and energetic pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of molecules. In the context of azetidine (B1206935) synthesis, DFT calculations are instrumental in elucidating the mechanistic details of cyclization reactions. For instance, studies on the diastereoselective cyclization for the synthesis of azetidine nitrones have utilized DFT calculations to map out the entire reaction pathway. acs.org These calculations can reveal the dual catalytic role of reagents, rationalize observed diastereoselectivity, and identify the rate-determining step of the reaction by calculating the energy barriers of each step. acs.org

Mechanistic studies on the cycloaddition reaction of aziridine (B145994) with CO2 in the presence of organocatalysts have also been investigated using DFT. researchgate.net The results from these computational studies demonstrate that the presence of a catalyst can significantly lower the energy barrier for the reaction compared to the non-catalyzed pathway. researchgate.net Furthermore, DFT can be employed to study the photo-oxidation and photoreduction of azetidine derivatives, providing insights into their redox properties and the stereopreference for such processes. mdpi.com

The regioselectivity of a reaction, which determines the orientation of bond formation, is a critical aspect of synthetic chemistry. Modeling the transition states of competing reaction pathways is a key application of computational chemistry to predict and explain regioselectivity in azetidine ring formation.

For example, in the intramolecular aminolysis of 3,4-epoxy amines to form azetidines, calculations of the transition states can show that the formation of the azetidine ring is energetically more favorable than the formation of a competing pyrrolidine (B122466) ring. nih.govfrontiersin.org This is consistent with experimental observations and suggests that lanthanum complexes, which may be used as catalysts, can contribute to this inverse regioselectivity. nih.govfrontiersin.org

Quantum chemical investigations into the regio- and diastereoselective synthesis of 2-arylazetidines have also shed light on the factors governing ring formation. acs.org By analyzing the geometries of the transition states leading to both four- and five-membered rings, researchers have found that the angle of attack of the nucleophile is most favorable for the formation of the four-membered azetidine ring. acs.org This favorable arrangement is attributed to a stretched double bicyclic transition structure that allows for optimal orbital overlap. acs.org

Table 1: Calculated Activation Free Energies (ΔG‡) for Competing Cyclization Pathways
ReactantPathwayProductCalculated ΔG‡ (kcal/mol)Reference
cis-Epoxy amineAzetidine formationAzetidine derivativeLower Energy nih.govfrontiersin.org
cis-Epoxy aminePyrrolidine formationPyrrolidine derivativeHigher Energy nih.govfrontiersin.org
Oxirane derivativetrans-Azetidine formationtrans-2-ArylazetidineMost Favorable acs.org
Oxirane derivativecis-Azetidine formationcis-2-ArylazetidineFavorable acs.org
Oxirane derivativePyrrolidine formationPyrrolidine derivativeLess Favorable acs.org

In Silico Methodologies for Predictive Synthesis Design of Azetidines

The design and planning of synthetic routes for novel compounds can be a time-consuming and resource-intensive process. In silico methodologies for predictive synthesis design offer a promising alternative, allowing for the rapid evaluation of potential reaction pathways and the identification of promising starting materials. nih.gov

Computational models have been developed to predict the feasibility of reactions for synthesizing azetidines. thescience.dev These models can take into account factors such as the frontier orbital energies of the reactants. When the excited states of the reacting molecules are closely matched, less energy is required to reach the transition state, and the reaction is more likely to proceed. thescience.dev By calculating these energies for a range of potential reactants, researchers can quickly predict which pairs are likely to react successfully to form an azetidine ring. thescience.dev

Quantitative Structure-Activity Relationship (QSAR) Approaches for Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com QSAR models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures. nih.gov

QSAR studies have been successfully applied to various series of azetidine derivatives to identify the key molecular features that govern their biological activity. researchgate.netresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly classified as electronic, steric, and thermodynamic properties. researchgate.net

The development of a robust QSAR model involves several key steps, including the selection of a dataset of molecules with known biological activities, the calculation of molecular descriptors, and the use of statistical methods to build a predictive model. youtube.com For a series of azetidinones derived from dapsone, a QSAR study yielded models with high statistical significance, as indicated by a high coefficient of determination (R²) and cross-validation coefficient (Q²CV). researchgate.net

These models revealed that quantum chemical descriptors such as the dipole moment (µ), global softness (σ), and electronegativity (χ) are responsible for the antibacterial activity of these compounds. researchgate.net In another study on 1,3,4-thiadiazole-2-yl azetidin-2-one (B1220530) derivatives, thermodynamic and steric descriptors were found to play an important role in their antimicrobial activity. researchgate.net

The information generated from these QSAR models can be used to guide the optimization of the lead structure by suggesting modifications that are likely to enhance the desired biological activity. For example, if a particular descriptor is found to be positively correlated with activity, new derivatives can be designed that have a higher value for that descriptor.

Table 2: Key Descriptors in QSAR Models for Azetidine Derivatives
Azetidine Derivative SeriesBiological ActivityKey DescriptorsModel Correlation (R²)Reference
Azetidinones from DapsoneAntibacterial (E. coli)Dipole moment (µ), Global softness (σ), Electronegativity (χ)0.992 researchgate.net
Azetidinones from DapsoneAntibacterial (S. aureus)Dipole moment (µ), Global softness (σ), Electronegativity (χ)0.987 researchgate.net
1,3,4-Thiadiazole-2-yl azetidin-2-onesAntimicrobialTotal energy, Molar refractivity, Ovality, logP, Steric descriptors0.8040 researchgate.net

Molecular Docking Simulations and Ligand-Target Interaction Profiling for Azetidine-Based Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is a powerful tool for understanding the molecular basis of ligand-target interactions and for screening virtual libraries of compounds to identify potential drug candidates. najah.edu

For azetidine-based scaffolds, molecular docking simulations can provide valuable insights into their potential biological targets and their mode of action. nih.govbroadinstitute.org In a study on novel azetidin-2-one derivatives, in silico molecular docking was used to evaluate their potential as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The docking results showed that the designed compounds had satisfactory binding contact with the erlotinib (B232) binding site of EGFR. researchgate.net

The docking analysis can also identify the key amino acid residues in the binding site that are involved in interactions with the ligand, such as hydrogen bonds and hydrophobic interactions. This information is crucial for understanding the structure-activity relationship and for designing new derivatives with improved binding affinity. najah.edu

Molecular dynamics simulations can be used to further investigate the stability of the ligand-protein complex over time. najah.edu These simulations can provide a more dynamic picture of the binding process and can help to confirm the binding mode predicted by molecular docking. najah.edu

Table 3: Molecular Docking Results for Azetidine Derivatives
Compound SeriesTarget ProteinKey FindingsReference
Azetidin-2-one derivativesEpidermal Growth Factor Receptor (EGFR)Compounds showed satisfactory binding contact with the erlotinib binding site. Two compounds had better PLP fitness scores than the reference ligand. researchgate.net
Imidazolidinone derivativesCyclooxygenase-2 (COX-2)Compounds showed strong affinities to COX-2, with docking scores better than the reference ligand rofecoxib. najah.edu
Azetidine-based scaffoldsVarious CNS targetsIn silico analysis and in vitro profiling were used to develop CNS-focused libraries with optimized physicochemical and ADME properties. nih.govbroadinstitute.org

Structure Activity Relationship Sar Studies of 1 Benzhydryl 3 3 Fluorophenoxy Azetidine Analogs

Systematic Investigation of Substituent Effects on Azetidine (B1206935) Scaffold Properties

The systematic investigation of substituent effects on the 1-Benzhydryl-3-phenoxyazetidine (B1597587) scaffold has provided valuable insights into the structural requirements for potent and selective inhibition of monoamine transporters. Research has focused on modifying three key components of the molecule: the phenoxy ring at the C-3 position of the azetidine, the N-benzhydryl group, and the linker between these moieties.

The substitution pattern on the phenoxy ring at the C-3 position of the azetidine core plays a pivotal role in modulating the potency and selectivity of these compounds for monoamine transporters. The introduction of a fluorine atom, as in 1-Benzhydryl-3-(3-fluorophenoxy)azetidine, has significant conformational and electronic implications.

Fluorine, being the most electronegative element, can alter the electrostatic potential of the phenoxy ring, influencing interactions with amino acid residues in the binding pocket of the transporter proteins. The position of the fluorine substituent is critical. For instance, substitution at the meta-position (3-fluoro) can have different effects on binding affinity compared to ortho or para substitutions. This is due to the differential impact on the molecule's dipole moment and its ability to form favorable electrostatic or hydrogen bond interactions.

While specific SAR data for fluoro-substitutions on the 1-benzhydryl-3-phenoxyazetidine scaffold is not extensively published, studies on related phenoxy-piperidine and tropane (B1204802) analogs demonstrate the importance of halogen substitution. For example, in a series of piperidine-based monoamine reuptake inhibitors, the nature and position of the halogen on the phenoxy ring significantly influenced selectivity between DAT, SERT, and NET.

To illustrate the potential impact of such substitutions, the following table presents hypothetical data based on SAR principles observed in analogous series of monoamine transporter inhibitors.

R (Substitution on Phenoxy Ring)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity
H45150803.3
3-F25200658.0
4-F30120704.0
3-Cl28250758.9
4-Cl35180855.1

Note: This table is illustrative and based on general SAR principles for monoamine transporter inhibitors. The data does not represent experimentally determined values for 1-Benzhydryl-3-phenoxyazetidine analogs.

The N-benzhydryl group is a well-established pharmacophore in many centrally acting compounds, particularly those targeting the dopamine (B1211576) transporter. nih.gov This bulky, lipophilic moiety is crucial for high-affinity binding to DAT. It is thought to engage in hydrophobic and van der Waals interactions with a large, accommodating pocket within the transporter protein.

The two phenyl rings of the benzhydryl group provide an extensive surface area for interaction. The flexibility of this group allows it to adopt an optimal conformation to fit within the binding site. Substitution on the phenyl rings of the benzhydryl moiety can further modulate affinity and selectivity. For example, para-substitution with electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the moiety, leading to changes in binding affinity.

Studies on various classes of DAT inhibitors have consistently highlighted the importance of a diarylmethyl or related bulky N-substituent for potent activity. In the context of this compound, the benzhydryl group is considered a primary determinant of its high affinity for DAT.

The following table illustrates the impact of modifications to the N-substituent on DAT binding affinity, based on data from related azetidine and piperidine-based DAT inhibitors.

N-SubstituentDAT Ki (nM)Rationale for Activity Change
Benzhydryl25Optimal hydrophobic and steric interactions with the DAT binding pocket.
Benzyl150Reduced hydrophobic surface area compared to benzhydryl, leading to weaker interactions.
Phenyl300Insufficient bulk and hydrophobic character to effectively occupy the binding site.
Cyclohexyl500Lacks the aromatic pi-stacking interactions that contribute to the binding of the benzhydryl group.

Note: This table is illustrative and based on SAR data from analogous series of DAT inhibitors.

The azetidine ring serves as a central scaffold, and the nature of the linkage between the core and its pendant "arms" (the N-benzhydryl and C-3-phenoxy groups) is a critical determinant of biological activity. While this compound has a direct ether linkage at the C-3 position, variations in this linker can significantly impact the molecule's conformation and how it presents the key pharmacophoric elements to the transporter binding site.

Stereochemical Influence on Structure-Activity Relationships

The C-3 position of the azetidine ring in this compound is a stereocenter. Consequently, the compound can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even mechanisms of action. This is because biological targets, such as transporter proteins, are themselves chiral and will interact differently with each enantiomer.

The differential binding of enantiomers is a common feature of monoamine transporter inhibitors. For many DAT inhibitors, one enantiomer is significantly more potent than the other. This stereoselectivity arises from the specific three-dimensional arrangement of amino acid residues in the binding pocket, which creates a chiral environment that preferentially accommodates one enantiomer.

For this compound, it is highly probable that the (R) and (S) enantiomers would display different affinities and selectivities for DAT, SERT, and NET. Determining the absolute configuration of the more active enantiomer is crucial for understanding the precise orientation of the pharmacophoric groups within the binding site.

The following table presents hypothetical data illustrating the potential stereochemical influence on binding affinities.

EnantiomerDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
(R)-1-Benzhydryl-3-(3-fluorophenoxy)azetidine1518050
(S)-1-Benzhydryl-3-(3-fluorophenoxy)azetidine250500300
Racemic Mixture2520065

Note: This table is illustrative and demonstrates a common trend observed for chiral monoamine transporter inhibitors.

Advanced Chemical Research and Ligand Design Principles Involving Azetidine Scaffolds

Azetidines as Bioisosteric Replacements and Conformationally Constrained Scaffolds

The azetidine (B1206935) moiety is increasingly recognized as a valuable tool in drug discovery due to its dual role as a bioisosteric replacement and a conformationally constrained scaffold.

Bioisosteric Replacement:

Bioisosterism refers to the strategy of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's pharmacological profile. Azetidines can serve as bioisosteres for more common saturated heterocycles like piperidines and pyrrolidines. This substitution can lead to improvements in drug-like properties, including lipophilicity, solubility, and metabolic stability. The compact nature of the azetidine ring can also allow for novel interactions with biological targets.

Conformationally Constrained Scaffolds:

One of the key advantages of incorporating an azetidine ring into a molecule is the introduction of conformational rigidity. The constrained nature of the four-membered ring reduces the number of accessible conformations of the molecule. This pre-organization of the molecule into a more defined shape can lead to a lower entropic penalty upon binding to a biological target, which can translate to higher binding affinity and selectivity. The defined spatial orientation of substituents on the azetidine ring allows for precise control over their presentation to the target protein.

In the case of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine , the central azetidine ring locks the relative positions of the bulky benzhydryl group and the 3-fluorophenoxy moiety. This constrained geometry could be crucial for its interaction with a specific biological target, where a precise spatial arrangement of these groups is required for optimal binding.

FeatureDescriptionPotential Impact on "this compound"
Bioisosterism Replacement of common heterocycles to improve physicochemical properties.The azetidine ring could offer improved solubility and metabolic stability compared to larger heterocyclic analogs.
Conformational Constraint Reduced flexibility leading to a more defined molecular shape.The rigid scaffold pre-organizes the benzhydryl and fluorophenoxy groups, potentially enhancing binding affinity to a target.
Vectorial Display of Substituents Precise three-dimensional orientation of appended chemical groups.The azetidine core dictates the specific spatial vectors of its substituents, which is critical for targeted molecular interactions.

Design Paradigms for Novel Chemical Entities Incorporating Azetidines

The unique properties of the azetidine scaffold have led to its incorporation into various design paradigms for the creation of novel chemical entities. The goal is to leverage the ring's structural features to access new chemical space and develop molecules with tailored biological activities.

The design of azetidine-containing molecules often involves computational modeling to predict the conformational preferences of the scaffold and how it will present its substituents to a target protein. This structure-based design approach allows for the rational optimization of lead compounds to improve their potency and selectivity.

Construction of Research Chemical Libraries Based on Azetidine Frameworks

The development of diverse chemical libraries is essential for identifying new lead compounds in drug discovery. Azetidine-based scaffolds are increasingly being used as core structures for the construction of such libraries. The ability to functionalize the azetidine ring at multiple positions allows for the creation of a wide array of structurally diverse molecules from a common starting material.

The synthesis of these libraries often involves the development of robust and versatile synthetic routes that allow for the introduction of various substituents in a controlled manner. These libraries can then be screened against a range of biological targets to identify compounds with desired activities. The commercial availability of a variety of substituted azetidine building blocks has further facilitated the construction of these focused libraries.

Diversity-Oriented Synthesis (DOS) Approaches for Azetidine-Based Scaffolds

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient synthesis of a collection of structurally diverse and complex molecules, often inspired by natural products. The goal of DOS is to explore a broad range of chemical space to discover novel biological probes and drug leads.

Azetidine cores are well-suited for DOS approaches due to their ability to be elaborated into a variety of more complex fused, bridged, and spirocyclic ring systems. nih.gov Synthetic methodologies have been developed to transform densely functionalized azetidines into a diverse array of molecular frameworks. nih.gov These strategies often rely on leveraging the ring strain of the azetidine to drive chemical transformations. The resulting libraries of azetidine-derived compounds can exhibit significant skeletal diversity, which is a key feature of a high-quality screening collection. nih.gov

Azetidines as Linker Motifs in Advanced Molecular Architectures (e.g., PROTACs)

In recent years, new therapeutic modalities have emerged that require sophisticated molecular architectures. One such example is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.

The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Azetidine-containing motifs are being explored as components of these linkers. medchemexpress.com The conformational rigidity of the azetidine ring can help to pre-organize the linker and optimize the presentation of the two ligands, leading to more stable and productive ternary complexes. scielo.br

For a molecule like This compound , while not a PROTAC itself, its constituent parts could theoretically be incorporated into such a design. The azetidine core could serve as a rigid linker element, while the benzhydryl and fluorophenoxy groups could be modified to act as ligands for a target protein or an E3 ligase.

ApplicationRole of AzetidineIllustrative Example
Chemical Library Construction Core scaffold for generating diverse molecules.A library of 3-substituted azetidines with varying N-substituents.
Diversity-Oriented Synthesis (DOS) Starting point for creating complex and diverse molecular architectures.Conversion of a functionalized azetidine into fused and spirocyclic systems. nih.gov
PROTAC Linkers Rigid motif to control the geometry of the ternary complex.Incorporation of an azetidine ring within the linker of a PROTAC to enhance degradation efficiency. scielo.br

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine, and what challenges arise during its purification?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of azetidine precursors with fluorophenol derivatives under anhydrous conditions. Key challenges include controlling regioselectivity and minimizing byproducts like dehalogenated intermediates. Purification often requires column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Analytical validation via 1H^1H-NMR and HPLC (C18 column, acetonitrile/water mobile phase) is critical to confirm purity (>95%) .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as halogenated waste. First aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in CDCl3_3 or DMSO-d6_6 to resolve benzhydryl protons (δ 5.2–5.5 ppm) and azetidine ring signals.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]+^+ ~ 366.16 Da).
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to assess purity and stability under accelerated degradation conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of fluorinated azetidine derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-BINAP complexes) can enforce enantioselectivity. Computational modeling (DFT studies) predicts steric and electronic influences on transition states. Racemization risks are mitigated by low-temperature reactions (<0°C) and avoiding protic solvents .

Q. What experimental design strategies optimize reaction conditions for scaling up azetidine synthesis?

  • Methodological Answer : Employ factorial design (e.g., 2k^k factorial experiments) to test variables like temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. toluene). Response surface methodology (RSM) identifies optimal parameters for yield and selectivity. Process analytical technology (PAT) monitors real-time reaction progress via in-situ FTIR .

Q. How do electronic effects of the 3-fluorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the azetidine ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Hammett substituent constants (σm_m = 0.34 for -F) correlate with reaction rates. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on catalyst (Pd(PPh3_3)4_4) concentration .

Q. What computational tools predict the environmental persistence or toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking studies assess potential interactions with biological targets (e.g., cytochrome P450 enzymes). COMSOL Multiphysics simulates adsorption on indoor surfaces (e.g., cellulose, glass) to evaluate environmental fate .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) to distinguish decomposition pathways. Compare DSC profiles with structurally similar azetidines to identify degradation intermediates. Replicate experiments using standardized protocols (e.g., ASTM E537) to minimize variability .

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